Home > Products > Screening Compounds P89876 > PHA-665752-d8 Hydrate
PHA-665752-d8 Hydrate -

PHA-665752-d8 Hydrate

Catalog Number: EVT-1495108
CAS Number:
Molecular Formula: C₃₂H₂₆D₈Cl₂N₄O₄S · xH₂O
Molecular Weight: 649.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PHA-665752-d8 Hydrate is a selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, which plays a crucial role in various cellular processes, including proliferation, survival, and migration. This compound has garnered interest for its potential therapeutic applications in cancer treatment, particularly in tumors exhibiting aberrant c-Met signaling.

Source and Classification

PHA-665752-d8 Hydrate is derived from the original PHA-665752 compound developed by Pfizer, Inc. It belongs to the class of kinase inhibitors specifically targeting the c-Met pathway. This compound is classified under small-molecule inhibitors that modulate intracellular signaling pathways involved in tumorigenesis and metastasis.

Synthesis Analysis

Methods and Technical Details

The synthesis of PHA-665752-d8 Hydrate involves several steps that typically include the following:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that undergo multiple reactions to construct the desired molecular framework.
  2. Reactions: Key reactions may include coupling reactions, cyclization, and functional group modifications to introduce specific substituents that enhance the biological activity of the compound.
  3. Purification: After synthesis, the product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure a high degree of purity necessary for biological testing.

The detailed synthetic pathway may vary based on specific laboratory protocols and available reagents.

Molecular Structure Analysis

Structure and Data

PHA-665752-d8 Hydrate has a complex molecular structure characterized by its unique arrangement of atoms that confer its inhibitory properties against c-Met. The compound's structure can be represented as follows:

  • Molecular Formula: C₁₄H₁₅D₈N₃O
  • Molecular Weight: Approximately 237.37 g/mol (considering deuterium substitution).

The presence of deuterium (D) isotopes in the structure is significant for studies involving metabolic tracking and pharmacokinetics.

Chemical Reactions Analysis

Reactions and Technical Details

PHA-665752-d8 Hydrate participates in various chemical reactions that are critical for its mechanism of action:

  1. Binding Interactions: The compound selectively binds to the ATP-binding site of the c-Met receptor, inhibiting its activity.
  2. Phosphorylation Inhibition: By blocking c-Met phosphorylation, PHA-665752-d8 disrupts downstream signaling pathways involved in tumor cell proliferation and migration.
  3. Apoptosis Induction: The inhibition of c-Met signaling leads to increased apoptosis in cancer cells, particularly those with high levels of c-Met expression.

These reactions highlight the compound's role as a therapeutic agent in cancer treatment.

Mechanism of Action

Process and Data

The mechanism of action for PHA-665752-d8 Hydrate involves several key processes:

  1. Inhibition of c-Met Activity: By binding to the c-Met receptor, PHA-665752-d8 prevents hepatocyte growth factor from activating this receptor, which is essential for cell growth and survival.
  2. Reduction of Tumor Cell Proliferation: Studies have demonstrated that treatment with PHA-665752-d8 results in decreased proliferation rates in various cancer cell lines, including neuroblastoma and lung carcinoma cells .
  3. Induction of Apoptosis: The compound has been shown to induce apoptosis in tumor cells by activating caspase pathways, leading to programmed cell death .

This multi-faceted mechanism underscores its potential effectiveness as an anti-cancer agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PHA-665752-d8 Hydrate exhibits several notable physical and chemical properties:

These properties are essential for its formulation and application in scientific research.

Applications

Scientific Uses

PHA-665752-d8 Hydrate has several applications in scientific research:

  1. Cancer Research: It is primarily used as a tool compound to study the role of c-Met signaling in cancer progression and metastasis.
  2. Drug Development: As a lead compound, it serves as a basis for developing more potent c-Met inhibitors with improved pharmacological profiles.
  3. Therapeutic Investigations: Ongoing studies are exploring its efficacy in combination therapies aimed at enhancing anti-tumor responses in various cancers.

These applications highlight the relevance of PHA-665752-d8 Hydrate in advancing cancer therapeutics and understanding tumor biology.

Introduction to PHA-665752-d8 Hydrate

PHA-665752-d8 Hydrate is a deuterated, hydrated crystalline form of the potent c-Met tyrosine kinase inhibitor PHA-665752. The compound features deuterium atoms at eight strategic positions (typically methyl/methylene groups) and incorporates water molecules in its crystal lattice. This molecular engineering aims to enhance metabolic stability while leveraging solid-state advantages of hydrate forms. As a research tool, it enables precise pharmacokinetic tracing and improved physicochemical behavior in preclinical models of cancers driven by c-Met dysregulation—including non-small cell lung cancer (NSCLC), neuroblastoma, and gastric carcinomas [1] [7] [10].

Historical Development of c-Met Inhibitors

The evolution of c-Met inhibitors originated with non-selective kinase modulators like K252a, progressing to selective ATP-competitive agents. PHA-665752 emerged as a second-generation inhibitor featuring an indolin-2-one core optimized for c-Met specificity. Key milestones include:

  • Structural Optimization: Early inhibitors like SU-11274 incorporated 5-substituted indolinone scaffolds. PHA-665752 enhanced potency by adding a 3,5-dimethyl pyrrole group, achieving IC₅₀ = 9 nM against c-Met—a >50-fold selectivity over related kinases (Ron, Flk-1) and >1,000-fold over EGFR or c-src [1] [9] [10].
  • Mechanistic Validation: PHA-665752 demonstrated potent inhibition of HGF-stimulated cell motility, migration, and proliferation in c-Met-dependent tumors. In NSCLC xenografts, it reduced tumorigenicity and angiogenesis by blocking downstream effectors like p-AKT and p-ERK [1] [3].
  • Classification: Small-molecule c-Met inhibitors divide into:
  • Class I: U-shaped binding to unphosphorylated kinase (e.g., SU-11274)
  • Class II: Extended conformation binding (e.g., PHA-665752) [9]

Table 1: Evolution of Select c-Met Inhibitors

Compoundc-Met IC₅₀ (nM)Selectivity ProfileDevelopment Stage
K252a>1,000Pan-kinaseResearch tool
SU-1127410–100Moderate (e.g., inhibits ALK)Preclinical
PHA-6657529High (>50× vs. 200+ kinases)Preclinical/Research
Crizotinib8–20Targets ALK, ROS1FDA-approved

Role of Isotopic Labeling (Deuterium) in Pharmacological Studies

Deuterium incorporation at metabolically vulnerable sites (e.g., C–H bonds prone to oxidative cleavage) leverages the kinetic isotope effect (KIE) to slow hepatic metabolism. PHA-665752-d8 substitutes eight hydrogen atoms with deuterium, primarily at aliphatic positions influencing oxidative dealkylation pathways. This modification:

  • Extends Half-life: Deuterated analogs typically exhibit 2–5× longer plasma exposure due to reduced CYP450-mediated degradation. For PHA-665752-d8, this allows sustained c-Met suppression in tumor models requiring prolonged pathway inhibition [9].
  • Improves Metabolic Stability: Deuterium impedes cleavage of labile groups (e.g., N-methylpyrrolidine), diminishing toxic metabolite generation while preserving target affinity [9].
  • Enables Tracer Studies: Paired with LC-MS, deuterium labels permit precise quantification of parent drug distribution, exposure, and metabolite formation without isotopic interference [10].

Table 2: Deuterium Labeling Effects on Pharmacokinetic Parameters

ParameterNon-deuterated AnalogsDeuterated AnalogsImpact
Metabolic Half-lifeShort (e.g., 2–4 h)Extended (e.g., 6–20 h)Reduced dosing frequency
Clearance RateHighReduced by 30–70%Higher bioavailability
Reactive MetabolitesSignificantDiminishedMitigated organ toxicity risks

Significance of Hydrate Forms in Drug Stability and Bioavailability

Hydrate formation—where water molecules integrate into the API crystal lattice—critically influences solid-state properties. PHA-665752-d8 Hydrate exemplifies two key hydrate categories:

  • Stoichiometric Hydrates: Water occupies fixed positions in channels or layers, yielding consistent 1:1 or 2:1 drug:water ratios. This enhances thermal stability but risks dehydration-induced amorphization at low humidity [8].
  • Non-stoichiometric Hydrates: Variable water content allows humidity-dependent reversibility. Though less common, they offer robust processing stability [8].

For PHA-665752-d8 Hydrate, hydration confers:

  • Enhanced Solubility: Water molecules disrupt crystal packing, improving dissolution rates critical for oral absorption [6] [8].
  • Stability Extension: Hydrates resist oxidation/hydrolysis by stabilizing reactive groups (e.g., carbonyls) via hydrogen-bond networks. Studies of similar hydrates show >180-day stability under controlled humidity [6] [8].
  • Process Advantages: Hydrated crystals often exhibit superior compressibility and tabletability versus anhydrous forms [8].

Table 3: Hydrate vs. Anhydrous Crystal Properties

PropertyAnhydrous FormHydrate FormPharmaceutical Impact
SolubilityVariable (often lower)Higher initial dissolutionImproved bioavailability
Stability at 25°C/60% RHProne to moisture uptakeMaintains crystallinityShelf-life extension
TabletabilityBrittle crystalsPlastic deformationManufacturing ease
Hydration SensitivityLowHigh (dehydration risks)Requires controlled packaging

Properties

Product Name

PHA-665752-d8 Hydrate

Molecular Formula

C₃₂H₂₆D₈Cl₂N₄O₄S · xH₂O

Molecular Weight

649.66

Synonyms

(3Z)-5-[[(2,6-dichlorophenyl)methyl]sulfonyl]-3-[[3,5-dimethyl-4-[[(2R)-2-(1-pyrrolidinylmethyl)-1-pyrrolidinyl]carbonyl]-1H-pyrrol-2-yl]methylene]-1,3-dihydro-2H-indol-2-one-d8 Hydrate; PHA 665752-d8 Hydrate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.